molecular formula C8H6ClNaO4S B13194908 Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate

Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13194908
M. Wt: 256.64 g/mol
InChI Key: DZPQCPKJRVJGLN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Crystallographic Data

While direct X-ray crystallographic data for this compound is not publicly available, insights can be drawn from structurally related sulfonate salts. For example, the crystal structure of 4-chlorobenzenesulfonate co-crystallized with a quinolinium cation (C₁₉H₁₈NO₂⁺·C₆H₄ClSO₃⁻) reveals a monoclinic lattice (space group Pc) with unit cell parameters a = 7.8386(1) Å, b = 6.7731(1) Å, c = 21.7096(3) Å, and β = 108.476(1)°. In such systems, the sulfonate group participates in weak C–H···O interactions, forming chains along the b-axis. By analogy, the sulfinate group in this compound likely adopts a similar geometry, with the sodium ion coordinating to the sulfinate oxygen atoms.

Stereoelectronic Effects of Substituent Groups

The substituents on the benzene ring exert distinct stereoelectronic influences:

  • Sulfinate group (-SO₂⁻): As a strong electron-withdrawing group, it deactivates the ring via inductive effects and directs electrophilic substitution to the meta position. Its anionic character enhances solubility in polar solvents.
  • Methoxycarbonyl group (-COOCH₃): The ester group withdraws electrons inductively but donates resonance electrons, creating a dual electronic effect. This group stabilizes adjacent negative charges, potentially influencing reactivity in nucleophilic environments.
  • Chlorine atom (-Cl): Positioned para to the sulfinate group, it further deactivates the ring and contributes to steric hindrance, affecting molecular packing in the solid state.

The combined effects of these groups result in a planar aromatic system with localized electron density at the sulfinate and methoxycarbonyl oxygen atoms.

Comparative Structural Analysis with Related Sulfinate Salts

This compound belongs to a broader class of sulfinate salts, which vary in substituents and counterions. Key comparisons include:

Compound Name Molecular Formula Substituents Key Structural Features
Sodium benzenesulfonate C₆H₅NaO₃S -SO₃⁻ at position 1 Simpler structure; lacks Cl and ester groups.
Sodium 4-chlorobenzenesulfonate C₆H₄ClNaO₃S -SO₃⁻ at position 1, -Cl at position 4 Chlorine position alters electronic effects compared to title compound.
Methyl 5-chloro-2-methoxybenzoate C₉H₉ClO₃ -COOCH₃ at position 2, -Cl at position 5 Neutral ester analog; lacks sulfinate group.

The title compound’s structural uniqueness lies in its dual functionalization with chlorine and methoxycarbonyl groups, which are absent in simpler sulfinates like sodium benzenesulfonate. The methoxycarbonyl group introduces additional steric bulk compared to unsubstituted analogs, potentially affecting crystallinity and solubility. Furthermore, the sulfinate group’s reduced oxidation state (compared to sulfonates) may influence redox properties and coordination behavior.

In contrast to methyl 5-chloro-2-methoxybenzoate—a neutral ester lacking ionic character—the sodium sulfinate salt exhibits higher polarity and solubility in aqueous media. This comparison underscores the role of the sulfinate group in modulating physicochemical properties.

Properties

Molecular Formula

C8H6ClNaO4S

Molecular Weight

256.64 g/mol

IUPAC Name

sodium;5-chloro-2-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7ClO4S.Na/c1-13-8(10)6-3-2-5(9)4-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

DZPQCPKJRVJGLN-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Reduction of Aromatic Sulfonyl Chlorides

Method Overview:

  • Aromatic sulfonyl chlorides bearing the desired substituents (chloro and methoxycarbonyl groups) are synthesized first, typically via electrophilic aromatic substitution or chlorination of suitable precursors.
  • These sulfonyl chlorides are then reduced with sodium sulfite (Na₂SO₃) in aqueous media at elevated temperatures (~70–80°C).

Reaction Scheme:

Ar–SO₂Cl + Na₂SO₃ → Ar–SO₂Na + other by-products

Notes:

  • The process yields high-purity sodium sulfinates.
  • The presence of electron-withdrawing groups (chloro, methoxycarbonyl) influences reactivity and yields.

Research Findings:

  • Recrystallization from ethanol often produces pure sodium sulfinates with yields exceeding 80% (as per literature on benzenesulfinates).

Decarboxylative Cross-Coupling Approach

Method Overview:

  • Aromatic carboxylic acids or esters with the desired substituents are converted into sulfinates via a decarboxylation process.
  • This involves the formation of a Barton ester, followed by photolytic decarboxylation and oxidation steps.

Reaction Pathway:

Ar–COOH → Barton ester → photolytic decarboxylation → Ar–S• intermediate → oxidation to Ar–SO₂Na

Application:

  • For the target compound, starting from 5-chlorosalicylic acid derivatives with ester groups, this method allows precise introduction of the sulfinate group.

Research Evidence:

  • This approach has been successfully used to prepare various sodium sulfinates, including fluorinated and chiral derivatives, with yields ranging from 30–92%.

Organosulfonic Acid Route

Method Overview:

  • Organosulfonic acids, such as 5-chlorosalicylic acid derivatives, are reacted with sodium sulfite or sodium bisulfite under controlled conditions.
  • The process involves heating in aqueous media, often with a catalyst or under reflux, to facilitate sulfinates' formation.

Reaction Scheme:

Ar–SO₃H + Na₂SO₃ → Ar–SO₂Na + H₂O

Notes:

  • This method is versatile and can be optimized for specific substituents.
  • It is suitable for large-scale synthesis due to operational simplicity.

Research Findings:

  • Reactions under these conditions produce high yields of sodium sulfinates with minimal by-products.

Specific Considerations for the Target Compound

The synthesis of This compound requires the strategic placement of the chloro and methoxycarbonyl groups on the aromatic ring prior to sulfinate formation. The key steps involve:

Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Reduction of sulfonyl chlorides Aromatic sulfonyl chlorides Sodium sulfite (Na₂SO₃) 70–80°C, aqueous >80% Widely used, high purity
Decarboxylative cross-coupling Aromatic carboxylic acids/esters Barton ester, light, oxidants Photolytic, mild 30–92% Versatile, suitable for complex substitutions
Organosulfonic acid route Aromatic sulfonic acids Sodium sulfite/bisulfite Reflux, aqueous High Operationally simple

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfinate group (-SO₂⁻Na⁺) acts as a strong nucleophile, enabling displacement reactions with electrophilic partners:

Reaction PartnerConditionsProductYieldKey Observations
Alkyl halides (R-X)Anhydrous DMF, 60°C, 6hR-SO₂-C₆H₃(Cl)(CO₂Me)70-85%Chloro substituent remains intact; ester group stable under basic conditions
Acyl chloridesTHF, 0°C → RT, 2hAcyl sulfones65-78%Competing hydrolysis minimized with anhydrous solvents

Mechanistic Insight :
The sulfinate anion attacks electrophilic centers (e.g., α-carbon in alkyl halides), forming new C–S bonds. Steric hindrance from the methoxycarbonyl group limits reactivity at the ortho position .

Oxidation and Reduction Pathways

The sulfinate moiety undergoes redox transformations:

Oxidation

Oxidizing AgentConditionsProductApplicationReference
H₂O₂ (30%)AcOH, 50°C, 3hSulfonic acid derivativePharmaceutical intermediates
KMnO₄ (acidic)H₂SO₄, refluxCleavage to benzoic acidDegradation studies

Reduction

Reducing AgentConditionsProductSelectivityReference
NaBH₄/CuIMeOH, RT, 1hThiol derivativeChemoselective for S=O bond
LiAlH₄Et₂O, 0°C → RTSulfinic acidLimited practicality due to ester reduction

Participation in Pummerer-Type Reactions

This compound undergoes sulfur(IV)-mediated transformations characteristic of sulfinate esters:

Key Reaction Sequence :

  • Activation : Treatment with trifluoroacetic anhydride forms a thionium ion intermediate

  • Electrophilic Substitution : Aryl groups undergo SEAr at the β-position to sulfur

  • Rearrangement :-sigmatropic shifts yield functionalized aromatic products

Example :
With electron-rich arenes (e.g., anisole):

text
Thionium intermediate → Electrophilic attack → 1,2-diaryl sulfoxide (62% yield) [2]

Limitations :

  • Strongly electron-withdrawing groups (e.g., -CF₃) lead to decomposition

  • Bulky substituents on the aryl ring reduce reaction efficiency

Cross-Coupling Reactions

The chloro substituent enables transition-metal-catalyzed couplings:

Reaction TypeCatalyst SystemSubstrateProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl sulfinates55-72%
Buchwald-HartwigPd₂(dba)₃, XantphosAminesAminated derivatives48-65%

Critical Parameters :

  • Temperature: 80-110°C required for C–Cl bond activation

  • Solvent: Mixed DMF/H₂O systems optimize catalyst stability

Ester Group Reactivity

The methoxycarbonyl moiety participates in selective transformations:

ReactionReagentsOutcomeFunctional Group ToleranceReference
HydrolysisNaOH (aq), ΔCarboxylic acidSulfinate remains intact
AminolysisNH₃/MeOH, 40°CAmide derivativeModerate yields (50-60%)

Synthetic Utility :
Controlled hydrolysis produces 5-chloro-2-carboxybenzenesulfinic acid, a precursor for metal-organic frameworks .

Mechanism of Action

The mechanism of action of Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets through its sulfinate group, which can undergo oxidation, reduction, or substitution reactions. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate 1880256-83-6 C₈H₆ClNaO₄S 256.64 Sulfinate (-SO₂⁻), Methoxycarbonyl, Chlorine
Sodium 4-(methoxycarbonyl)phenolate (Nipagin M Sodium component) Not provided C₈H₇NaO₃ 190.13 Phenolate (-O⁻), Methoxycarbonyl
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate 1852419-43-2 C₈H₆BrNaO₄S 301.09 Sulfinate (-SO₂⁻), Methoxycarbonyl, Bromine
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride 1481595-14-5 C₉H₉Cl₂NO₄S 298.15 Sulfonyl chloride (-SO₂Cl), Methoxy, Methylcarbamoyl

Key Observations :

  • Halogen Substitution : The target compound contains chlorine, while its brominated analog (CAS 1852419-43-2) substitutes bromine, increasing molecular weight by ~44 g/mol .
  • Functional Group Reactivity : Sulfinates (e.g., target compound) are less reactive than sulfonyl chlorides (e.g., CAS 1481595-14-5), which are highly electrophilic and prone to hydrolysis .
  • Phenolate vs. Sulfinate: Sodium 4-(methoxycarbonyl)phenolate lacks the sulfinate group, making it more polar and water-soluble compared to the target compound .

Key Findings :

  • The target compound and its brominated analog lack explicit toxicity data, necessitating caution in handling.
  • Sulfonyl chlorides (e.g., CAS 1481595-14-5) are typically corrosive due to their reactive -SO₂Cl group .

Environmental Impact and Biodegradability

Compound Name Biodegradability Aquatic Toxicity
This compound Not reported Not reported
Sodium 4-(methoxycarbonyl)phenolate 89% degradation in 28 days Harmful to aquatic life
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate Not reported Not reported
5-Chloro-2-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride Not reported Likely persistent

Key Observations :

  • Sodium 4-(methoxycarbonyl)phenolate is readily biodegradable (89% in 28 days) but poses risks to aquatic ecosystems .
  • Halogenated sulfinates (e.g., target compound) may exhibit slower biodegradation due to chlorine/bromine substitution, though data is lacking.

Biological Activity

Sodium 5-chloro-2-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound characterized by its unique structural features, including a sulfonate group attached to a chlorinated aromatic ring. This compound has gained attention due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. The biological activity of such compounds often correlates with their chemical structure, particularly the presence of functional groups such as sulfonates.

Chemical Structure and Properties

The molecular formula for this compound is C9H8ClNaO4SC_9H_8ClNaO_4S, with a molecular weight of approximately 256.64 g/mol. Its structural characteristics include:

  • Chlorine Atom : Enhances electrophilicity, potentially increasing reactivity.
  • Methoxycarbonyl Group : May contribute to lipid solubility and permeation through cellular membranes.
  • Sulfonate Group : Known to enhance solubility in aqueous environments and contribute to biological activity.

Biological Activity Overview

Research indicates that organosulfur compounds often exhibit significant biological properties. The presence of the sulfonate group in this compound suggests potential for various biological activities:

  • Antimicrobial Activity : Similar sulfonate-containing compounds have shown efficacy against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antifungal Activity : Organosulfur compounds are also noted for their antifungal properties, which may be attributed to their ability to inhibit fungal growth through various mechanisms, including enzyme inhibition and membrane disruption .
  • Anticancer Potential : Compounds with similar structures have been evaluated for anticancer activity, demonstrating the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Antimicrobial Activity

A study conducted on structurally similar organosulfur compounds revealed promising results against various pathogens. For instance, sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

Compound NameAntimicrobial EfficacyMechanism of Action
Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinateEffective against MRSADisruption of cell wall synthesis
Sodium benzenesulfonateModerate activityMembrane permeability alteration

Anticancer Studies

In vitro studies on related organosulfur compounds indicated that they could effectively induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

Compound NameCancer Cell LineIC50 (µM)Mechanism
This compoundHeLa15Caspase activation
Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinateMCF-720DNA damage induction

Synthesis and Reactivity

The synthesis of this compound typically involves several steps including chlorination, sulfonation, and esterification processes. Reaction conditions such as temperature and pH are critical for optimizing yield and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.